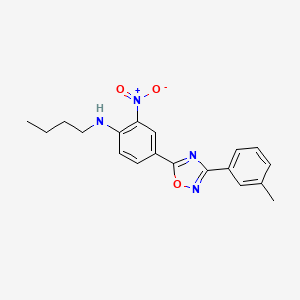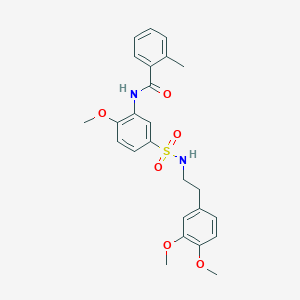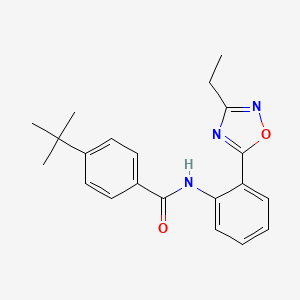![molecular formula C19H24N4O B7715984 N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7715984.png)
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide, also known as JNJ-40411813, is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the class of pyrazoloquinolinones, which have shown potential in various biological activities such as anti-inflammatory, anti-tumor, and anti-viral activities.
Mécanisme D'action
Target of Action
The primary targets of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide are currently unknown. This compound is a part of a class of chemicals known as 1H-pyrazolo[3,4-b]quinolines
Mode of Action
It’s known that the n1 substituted isomers present aromatic circulation in both rings, thanks to the double bond that can be drawn in the fusion of both rings . This structural feature might influence its interaction with potential targets.
Biochemical Pathways
The synthesis of 1H-pyrazolo[3,4-b]quinolines involves various chemical reactions, including the Vilsmeier–Haack formylation reaction . The impact of this compound on biochemical pathways would depend on its specific targets, which are currently unknown.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide in lab experiments is its potential in drug development. Its ability to modulate the activity of various enzymes and receptors makes it a promising candidate for drug discovery. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Furthermore, its potential toxicity and side effects need to be further investigated before it can be used in clinical trials.
Orientations Futures
There are several future directions for the research of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide. One direction is to investigate its potential in treating autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another direction is to explore its role in regulating the immune system and its potential in treating viral infections. Furthermore, its ability to modulate the activity of various enzymes and receptors can be further investigated for drug development. Finally, its potential toxicity and side effects need to be studied in more detail to determine its safety for clinical use.
Conclusion:
This compound is a novel compound that has shown potential in various scientific research applications. Its ability to modulate the activity of various enzymes and receptors makes it a promising candidate for drug development. However, its mechanism of action is not fully understood, and its potential toxicity and side effects need to be further investigated. Future research directions include investigating its potential in treating autoimmune diseases, regulating the immune system, and drug development.
Méthodes De Synthèse
The synthesis of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide involves a multi-step process that includes the reaction of 6-methylpyrazolo[3,4-b]quinoline with isobutylamine to form the intermediate product. The intermediate product is then reacted with butyryl chloride to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral activities. In addition, it has been investigated for its role in regulating the immune system and its potential in treating autoimmune diseases. Furthermore, it has been explored for its ability to modulate the activity of various enzymes and receptors, which makes it a promising candidate for drug development.
Propriétés
IUPAC Name |
N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-5-6-17(24)21-18-15-10-14-9-13(4)7-8-16(14)20-19(15)23(22-18)11-12(2)3/h7-10,12H,5-6,11H2,1-4H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCCWRVAFICITM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN(C2=C1C=C3C=C(C=CC3=N2)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7715931.png)



![N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715949.png)



![N-(2H-1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7715978.png)


